6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrazole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-7-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C24H27N3O3/c1-5-6-16-12-21(28)30-20-11-14(2)22(24(29)23(16)20)19-13-18(25-26-19)15-7-9-17(10-8-15)27(3)4/h7-12,18,25,29H,5-6,13H2,1-4H3 |
InChI Key |
HIIRRRGWDQXUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)C3=NNC(C3)C4=CC=C(C=C4)N(C)C)O |
Origin of Product |
United States |
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